molecular formula C10H9F3N2O2 B2574243 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol CAS No. 1290719-65-1

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol

Cat. No.: B2574243
CAS No.: 1290719-65-1
M. Wt: 246.189
InChI Key: CZERPHFKSUVEJK-UHFFFAOYSA-N
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Description

This compound, 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol, is a sophisticated chemical hybrid designed for advanced research applications. It incorporates two pharmacologically significant motifs: the trifluoromethylpyridine (TFMP) group and the azetidine scaffold. The TFMP moiety is a cornerstone in modern agrochemical and pharmaceutical design . Its unique properties, derived from the strong electronegativity and lipophilicity of the trifluoromethyl group, are known to enhance a molecule's biological activity, cell membrane permeability, and metabolic stability . This has led to its successful use in over 20 commercial agrochemicals and several approved pharmaceuticals, including antiviral and antitumor agents . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a valuable building block in medicinal chemistry used to confer conformational restraint and modify physicochemical properties . The integration of these features into a single molecule makes this compound a promising candidate for exploration in various discovery research programs, particularly in the development of novel active compounds where these privileged structures have proven impactful.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-2-1-6(3-14-8)9(17)15-4-7(16)5-15/h1-3,7,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPHFKSUVEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with trifluoromethylating agents.

    Introduction of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be introduced through a cyclization reaction involving appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidin-3-ol moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include pyridine derivatives with -CF₃ substituents and heterocyclic linkers. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol Pyridine-carbonyl-azetidine 6-CF₃, azetidin-3-ol Not reported
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Phenyl-pyrrolidine 3-CF₃ phenyl, pyrrolidin-3-ol Not reported
Compound 83 (Pyridine-urea) Pyridine-urea 3-CF₃ phenyl, urea linker Anticancer (MCF-7 cells)
6-(Trifluoromethyl)pyridin-3-ol Pyridine 6-CF₃, 3-OH Intermediate in synthesis
BK85477 (N-{1-[6-CF₃-pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine) Pyridine-carbonyl-azetidine 6-CF₃, azetidin-3-yl-pyrimidine Research use (no activity specified)

Key Observations:

  • Azetidine vs.
  • Urea vs. Carbonyl Linkers : Compound 83 () uses a urea linker, which is more polar and capable of stronger hydrogen bonding than the carbonyl group in the target compound. This difference may impact membrane permeability and target selectivity .
Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

  • The -CF₃ group increases lipophilicity (logP ~2–3), while the azetidin-3-ol hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogues like BK85477 .

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